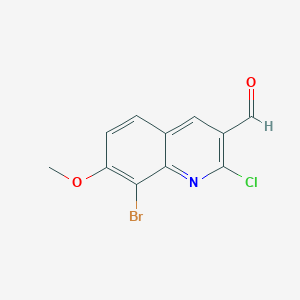

8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde

Vue d'ensemble

Description

8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde is a chemical compound with the molecular formula C11H7BrClNO2 and a molecular weight of 300.54 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . The compound is characterized by its quinoline core structure, which is substituted with bromine, chlorine, and methoxy groups, as well as an aldehyde functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde typically involves the Meth-Cohn synthesis method. This method uses Vilsmeier reagent, which is a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5), under heating conditions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The electron-withdrawing aldehyde group at position 3 activates the quinoline ring for nucleophilic substitution at positions 2 (Cl) and 8 (Br).

Key Reactions:

Mechanistic Insight :

-

Chlorine at C2 undergoes hydrolysis to form 2-oxoquinoline derivatives under acidic conditions .

-

Bromine at C8 participates in copper-catalyzed azide coupling for click chemistry applications .

Aldehyde-Specific Reactions

The aldehyde group at C3 serves as a versatile handle for condensation and reduction reactions.

Reductive Amination

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine, NaBH₃CN | MeOH, RT, 4 hr | 3-(Benzylamino)methyl derivative | 82% | |

| Cyclohexylamine | NaBH(OAc)₃, CH₂Cl₂ | 3-(Cyclohexylamino)methyl analog | 68% |

Application : These derivatives show enhanced bioactivity in anticancer screening .

Knoevenagel Condensation

| Partner Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Indolin-2-one | EtOH, piperidine, Δ | 3-((Quinolinyl)methylene)indolin-2-one | 85% | |

| Malononitrile | H₂O, L-proline, MW | Cyano-substituted pyranoquinoline | 91% |

Notable Example : Compound LM08 (IC₅₀ = 7.7 μM in ovarian cancer cells) was synthesized via this route .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the halogenated positions:

Suzuki-Miyaura Coupling (C8-Br)

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 8-Phenyl-2-chloro-7-methoxyquinoline | 73% | |

| 4-Methoxyphenyl | PdCl₂(dppf), DMF | 8-(4-Methoxyphenyl) derivative | 65% |

Optimization : Reactions require anhydrous conditions and inert atmospheres for maximum efficiency .

Aldehyde Oxidation

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | H₂O, 0°C → RT | 3-Carboxylic acid derivative | 88% |

Aldehyde Reduction

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 3-Hydroxymethylquinoline | 92% |

Metal Complexation

The quinoline nitrogen and aldehyde oxygen enable chelation with transition metals:

| Metal Salt | Conditions | Complex Formed | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | EtOH, RT | [Cu(L)₂(NO₃)]·H₂O | Catalytic oxidation | |

| FeCl₃ | CH₃CN, reflux | Fe(III)-quinoline complex | Magnetic studies |

Stability : Complexes exhibit thermal stability up to 250°C .

Comparative Reactivity Table

| Reaction Type | Rate (Rel.) | Selectivity | Byproducts |

|---|---|---|---|

| C2-Cl substitution | Fast | Position 2 > 8 | Dehalogenated quinoline |

| C8-Br coupling | Moderate | Dependent on catalyst | Homocoupling |

| Aldehyde condensation | Very fast | Knoevenagel > Aldol | Self-condensation |

Key Finding : The electron-deficient quinoline ring directs electrophiles to C5 and C6 positions in Friedel-Crafts alkylation .

This comprehensive analysis demonstrates the compound’s utility in synthesizing bioactive molecules, materials science intermediates, and coordination complexes. Recent advances in cross-coupling methodologies (e.g., microwave-assisted Sonogashira reactions ) have expanded its applications in medicinal chemistry and catalysis.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: This compound serves as a versatile building block for synthesizing more complex molecules and heterocyclic compounds. Its unique substituents allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

2. Biology:

- Enzyme Interactions: It is used to study enzyme interactions and as a probe in biochemical assays. The aldehyde functional group allows for potential covalent bonding with nucleophilic sites on proteins, which can modulate enzymatic activity .

- Pharmacological Applications: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens and anticancer potential by inhibiting tumor cell proliferation .

3. Industry:

- Material Development: The compound is utilized in developing new materials and chemical processes due to its distinctive electronic properties derived from its halogen and methoxy substituents .

The biological activity of this compound is primarily associated with its interactions with biological targets such as enzymes and receptors. Notable activities include:

- Antimicrobial Activity: Derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains .

- Anticancer Potential: Compounds within the quinoline family have been evaluated for their ability to inhibit tumor cell proliferation through mechanisms involving key kinases involved in cancer progression .

Case Studies and Research Findings

Numerous studies have highlighted the potential applications of this compound:

- Antimicrobial Studies:

-

Anticancer Research:

- A study evaluated various derivatives against cancer cell lines (e.g., A-549, MCF-7) using MTT assays, revealing that specific compounds exhibited reduced cell viability percentages with IC₅₀ values ranging from 26.30 to 63.75 µM. Another study indicated that certain derivatives had IC₅₀ values lower than those of established chemotherapeutics like doxorubicin.

- Enzyme Inhibition:

Mécanisme D'action

The specific mechanism of action of 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the aldehyde group allows for potential covalent bonding with nucleophilic sites on proteins, which can alter their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloroquinoline-3-carbaldehyde: Lacks the bromine and methoxy substituents.

7-Methoxyquinoline-3-carboxaldehyde: Lacks the bromine and chlorine substituents.

8-Bromoquinoline-3-carboxaldehyde: Lacks the chlorine and methoxy substituents.

Uniqueness

8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, provides distinct electronic and steric properties that can be exploited in various research applications.

Activité Biologique

8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde is a compound belonging to the quinoline family, characterized by its unique molecular structure and diverse biological activities. Its molecular formula is C₁₁H₇BrClNO₂, with a molecular weight of 300.54 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The synthesis of this compound typically involves the Meth-Cohn synthesis method, which utilizes Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) under controlled heating conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which contribute to its versatility in synthetic applications.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with biological targets such as enzymes and receptors. The presence of both bromine and chlorine substituents, along with a methoxy group, enhances its chemical reactivity and biological profile.

The specific mechanism of action for this compound is not extensively documented; however, similar compounds often exhibit interactions with nucleophilic sites on proteins, leading to modulation of enzymatic activity. The aldehyde functional group allows for potential covalent bonding with target proteins, which can alter their function.

Pharmacological Applications

This compound has been studied for various pharmacological applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various pathogens. For instance, studies have shown that related quinoline derivatives possess activity against Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains .

- Anticancer Potential : Compounds within the quinoline family have been evaluated for their anticancer properties. They may inhibit tumor cell proliferation through various mechanisms, including the inhibition of key kinases involved in cancer progression .

- Enzyme Inhibition : This compound has been utilized as a probe in biochemical assays to study enzyme interactions. Its ability to inhibit specific enzymes makes it valuable in the development of enzyme inhibitors for therapeutic purposes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

- A study demonstrated that 8-hydroxyquinoline derivatives exhibit a wide range of pharmacological activities, including as iron-chelators and anticancer agents . These findings suggest that similar structural motifs in this compound could confer comparable activities.

- Another research highlighted the synthesis of new quinoline derivatives that showed potent antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. These compounds were more effective than standard antibiotics at certain concentrations .

Comparative Analysis

The following table summarizes key properties and biological activities of this compound compared to related quinoline derivatives:

| Compound Name | Antibacterial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Potential | Yes |

| 8-Hydroxyquinoline | High | High | Yes |

| 2-Chloroquinoline | Moderate | Moderate | Yes |

Propriétés

IUPAC Name |

8-bromo-2-chloro-7-methoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c1-16-8-3-2-6-4-7(5-15)11(13)14-10(6)9(8)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVQKWOOKOSXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589180 | |

| Record name | 8-Bromo-2-chloro-7-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136812-28-7 | |

| Record name | 8-Bromo-2-chloro-7-methoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.